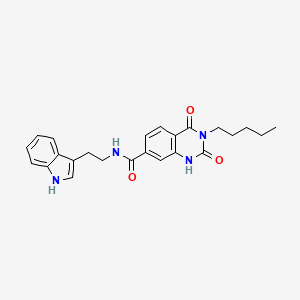![molecular formula C25H19ClN2O3 B14104518 1-(4-Chlorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104518.png)
1-(4-Chlorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various substituents such as chlorophenyl, dimethyl, and methylpyridyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, typically starting with the preparation of key intermediates. One common synthetic route involves the condensation of 4-chloroaniline with 2-pyridinecarboxaldehyde in ethanol, followed by refluxing the mixture at 100°C for 6 hours . The resulting intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-chlorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Cyclization: Cyclization reactions can be employed to modify the core structure, leading to the formation of various derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits biological activities, including antiviral, anti-inflammatory, and anticancer properties. These activities make it a candidate for further investigation in drug development and therapeutic applications.
Medicine: Due to its biological activities, the compound is being explored for its potential use in the treatment of various diseases, including viral infections, inflammatory conditions, and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Pyrrole derivatives: Pyrrole-based compounds are known for their diverse applications in medicinal chemistry, including their use as antifungal, antibacterial, and anticancer agents.
Chromene derivatives: Compounds containing the chromene core structure are studied for their antioxidant, anti-inflammatory, and anticancer activities.
The uniqueness of 1-(4-chlorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C25H19ClN2O3 |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19ClN2O3/c1-13-8-9-27-20(10-13)28-22(16-4-6-17(26)7-5-16)21-23(29)18-11-14(2)15(3)12-19(18)31-24(21)25(28)30/h4-12,22H,1-3H3 |
Clé InChI |
DTKXPRHXFXKHLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(furan-2-ylmethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104441.png)
![(endo,endo)-Sodium 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14104443.png)
![N-[(3-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14104446.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14104448.png)
![8-(2-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104455.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104470.png)
![[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B14104473.png)
![3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B14104481.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104494.png)
![6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B14104502.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104506.png)
![potassium;[C-(2-phenylethyl)-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylcarbonimidoyl] sulfate](/img/structure/B14104523.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104525.png)
